molecular formula C20H13N3O5S2 B3057936 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 864937-35-9

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B3057936
CAS RN: 864937-35-9
M. Wt: 439.5 g/mol
InChI Key: XZCOKWDYPNMQBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through various reactions. For instance, a reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded a related compound . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic techniques including IR, 1H NMR, and EI-MS . These techniques can provide detailed information about the molecular structure and the types of bonds present in the compound.

Scientific Research Applications

Antitumor Activity

Research has highlighted the significance of imidazole derivatives in antitumor activity, noting that compounds like benzimidazole and benzothiazole derivatives show promising antitumor properties. Some of these compounds have progressed past preclinical testing stages, indicating their potential in developing new antitumor drugs (Iradyan et al., 2009).

Antimicrobial and Antiviral Applications

Nitazoxanide (NTZ), a drug widely used for various infectious conditions, showcases a wide range of applications against Gram-positive and Gram-negative bacteria, parasites, and certain viruses. The chemical structure of NTZ shows similarities with the compound , especially with the presence of a nitrothiazole component. This association suggests potential applications of the compound in treating microbial and viral infections (Bharti et al., 2021).

Pharmacological Significance of Benzothiazole

Benzothiazole, a critical moiety in the compound, has been established as central in various biologically active heterocycles and drugs. The presence of benzothiazole in several potent drugs and its broad spectrum of biological activities, including antimicrobial, analgesic, antitubercular, and antiviral, underlines the compound's importance in medicinal chemistry. The diverse pharmacological activities make it a rapidly evolving and interesting compound in drug research (Sumit et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been studied for their potential as therapeutic agents for alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.

Mode of Action

Based on its structural similarity to other sulfonamides, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given its potential role as a cholinesterase inhibitor , it may affect pathways related to nerve signal transmission. Inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, leading to enhanced nerve signal transmission.

Pharmacokinetics

Sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

As a potential cholinesterase inhibitor , it may enhance nerve signal transmission by increasing the concentration of acetylcholine, a neurotransmitter. This could potentially lead to improved cognitive function, particularly in conditions like Alzheimer’s disease.

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5S2/c24-19(18-9-12-7-13(23(25)26)2-4-17(12)30-18)22-20-21-14(10-29-20)11-1-3-15-16(8-11)28-6-5-27-15/h1-4,7-10H,5-6H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCOKWDYPNMQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120598
Record name N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864937-35-9
Record name N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864937-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
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N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 3
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N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 4
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N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

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